molecular formula C17H20N4O4S B3000412 N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 1105205-74-0

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No. B3000412
CAS RN: 1105205-74-0
M. Wt: 376.43
InChI Key: BLAVTNNXMURHTF-UHFFFAOYSA-N
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Description

The compound "N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide" is a chemically synthesized molecule that appears to be designed for potential antibacterial applications. This compound features a complex structure with multiple heterocyclic components, including a thieno[3,4-c]pyrazole core, a furan ring, and a tetrahydrofuran moiety. The presence of these heterocycles suggests that the compound could interact with various biological targets, potentially inhibiting bacterial growth.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of nitrofurantoin® analogues with furan and pyrazole scaffolds were synthesized through the condensation of 5-aminopyrazole with different aldehydes . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of amide bonds and the construction of heterocyclic systems.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its biological activity. The thieno[3,4-c]pyrazole core is a bicyclic system that can provide a rigid framework for the molecule, potentially allowing for specific interactions with bacterial enzymes or receptors. The furan and tetrahydrofuran rings could contribute to the compound's lipophilicity, affecting its ability to permeate bacterial cell membranes.

Chemical Reactions Analysis

While the provided papers do not discuss the specific chemical reactions of the compound, related molecules have been evaluated for their antibacterial properties . These studies suggest that the compound may undergo interactions with bacterial proteins or DNA, leading to the inhibition of bacterial growth. The exact mechanism of action would require further investigation, possibly involving studies of the compound's reactivity with bacterial targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, stability, and reactivity, are crucial for its potential as an antibacterial agent. The heterocyclic components and the amide linkage are likely to influence these properties. For example, the solubility in water or organic solvents will affect the compound's bioavailability and distribution. The stability under physiological conditions is also important for maintaining antibacterial activity. These properties have not been explicitly discussed in the provided papers, but they are essential considerations for the development of new antibacterial drugs.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for its potential medicinal properties, the mechanism of action would depend on the specific biological target .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-15(18-7-11-3-1-5-24-11)8-21-16(12-9-26-10-13(12)20-21)19-17(23)14-4-2-6-25-14/h2,4,6,11H,1,3,5,7-10H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAVTNNXMURHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

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